molecular formula C15H18N4O3S B2451214 N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide CAS No. 1448132-01-1

N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide

Cat. No. B2451214
CAS RN: 1448132-01-1
M. Wt: 334.39
InChI Key: YXXINDGCENDUGE-UHFFFAOYSA-N
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Description

“N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide” (CMPA) is an organic compound that has been studied for its potential applications in various fields of research and industry. It is a type of pyrazole, a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Molecular Structure Analysis

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The specific molecular structure of CMPA is not provided in the available resources.

Scientific Research Applications

Antimicrobial Applications

Compounds with sulfonamide moieties have shown significant potential as antimicrobial agents. For instance, a study focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents. These compounds exhibited promising in vitro antibacterial and antifungal activities, highlighting their potential in addressing microbial resistance (Darwish et al., 2014). Similarly, another study aimed at the synthesis of novel heterocyclic compounds containing a sulfonamido moiety suitable for antibacterial applications, further emphasizing the antimicrobial potential of such compounds (Azab, Youssef, & El-Bordany, 2013).

Antioxidant and Anticancer Applications

Research has also explored the antioxidant and anticancer properties of sulfonamide derivatives. A notable study synthesized pyrazole-acetamide derivatives and evaluated their antioxidant activity in vitro. The study found significant antioxidant activity, suggesting potential therapeutic applications for conditions involving oxidative stress (Chkirate et al., 2019). Additionally, computational and pharmacological evaluations of 1,3,4-oxadiazole and pyrazole novel derivatives highlighted their potential in toxicity assessment, tumor inhibition, and anti-inflammatory actions, showcasing a broad spectrum of pharmacological activities (Faheem, 2018).

Enzyme Inhibition for Therapeutic Applications

Sulfonamide derivatives have been studied for their inhibitory effects on various enzymes, presenting another significant area of application. For example, a study on thiazolylsulfonamides demonstrated their ability to inhibit carbonic anhydrase, which is relevant in treating conditions like glaucoma, epilepsy, and obesity. These compounds, including those structurally related to pritelivir, showed low nanomolar inhibition values across several carbonic anhydrase isoforms (Carta et al., 2017).

properties

IUPAC Name

N-cyclopropyl-2-[4-[(1-methylpyrazol-4-yl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-19-10-14(9-16-19)23(21,22)18-13-4-2-11(3-5-13)8-15(20)17-12-6-7-12/h2-5,9-10,12,18H,6-8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXINDGCENDUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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